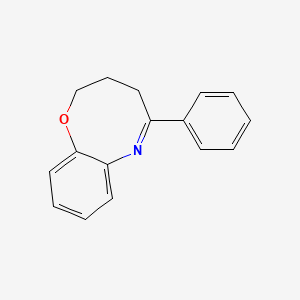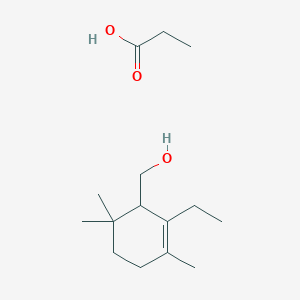![molecular formula C11H29As3N2O2 B14385694 Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite CAS No. 89865-04-3](/img/structure/B14385694.png)
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite is an organoarsenic compound with the molecular formula C9H23N3As2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite typically involves the reaction of dimethylarsine with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and volatile nature of the reactants. Safety measures are strictly adhered to, ensuring minimal exposure to the hazardous chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can undergo substitution reactions where the arsenic atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic and dimethylarsine.
Substitution: Various substituted organoarsenic compounds.
Applications De Recherche Scientifique
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Investigated for its potential use in chemotherapy and other medical treatments.
Industry: Utilized in the production of specialized materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction is mediated through the formation of covalent bonds between the arsenic atoms and the sulfur atoms in the thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsine: A simpler organoarsenic compound with similar chemical properties.
Arsenic trioxide: Another arsenic-containing compound with significant biological activity.
Trimethylarsine: A related compound with three methyl groups attached to the arsenic atom.
Uniqueness
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions. Its dual arsenic centers provide a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
89865-04-3 |
|---|---|
Formule moléculaire |
C11H29As3N2O2 |
Poids moléculaire |
446.13 g/mol |
Nom IUPAC |
N-(dimethylarsanylmethyl)-2-[2-(dimethylarsanylmethylamino)ethoxy-methylarsanyl]oxyethanamine |
InChI |
InChI=1S/C11H29As3N2O2/c1-12(2)10-15-6-8-17-14(5)18-9-7-16-11-13(3)4/h15-16H,6-11H2,1-5H3 |
Clé InChI |
JRKARCOBHASBTQ-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)CNCCO[As](C)OCCNC[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


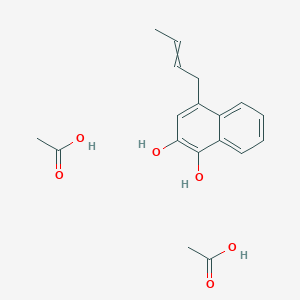
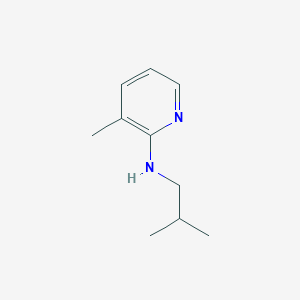
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)

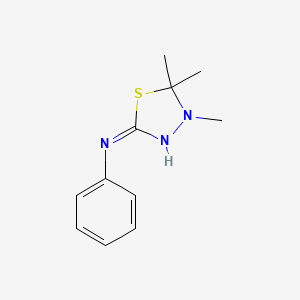

![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
